11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane
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Overview
Description
11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane is an organosilicon compound that features a unique structure combining a silane group with a disilazolidinoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane typically involves the reaction of 11-bromoundecyltriethoxysilane with 2,2,5,5-tetramethyl-2,5-disilazolidinone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like toluene. The mixture is heated to reflux, and the product is purified through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts, such as palladium or platinum complexes, and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silanes with various organic groups.
Scientific Research Applications
11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and the development of biocompatible coatings.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane involves its ability to form strong bonds with various substrates through its silane group. The disilazolidinoxy moiety provides steric protection and enhances the stability of the compound. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This interaction is crucial for its applications in surface modification and material synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane
- 2,2,5,5-Tetramethyltetrahydrofuran
- NHC-stabilized dialanes
Uniqueness
Compared to similar compounds, 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane stands out due to its unique combination of a silane group with a disilazolidinoxy moiety. This structure imparts enhanced stability and reactivity, making it suitable for a wide range of applications in materials science and industrial processes.
Properties
IUPAC Name |
triethoxy-[11-[(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)oxy]undecyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H53NO4Si3/c1-8-26-31(27-9-2,28-10-3)21-19-17-15-13-11-12-14-16-18-20-25-24-29(4,5)22-23-30(24,6)7/h8-23H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKIUQNZMMUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCON1[Si](CC[Si]1(C)C)(C)C)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H53NO4Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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